

Application Notes and Protocols for EN1441-Mediated Androgen Receptor Degradation

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Compound of Interest

Compound Name: EN1441

Cat. No.: B15605074

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the evaluation of **EN1441**-mediated degradation of the full-length androgen receptor (AR) and its splice variant AR-V7 using Western blotting. **EN1441** is a covalent small molecule that induces the degradation of both AR and AR-V7, offering a promising therapeutic strategy for androgen-independent prostate cancer.^{[1][2][3]}

Mechanism of Action

EN1441 selectively targets a cysteine residue (C125) within the N-terminal domain of both AR and AR-V7.^{[2][3]} This covalent modification leads to the destabilization and aggregation of the receptor proteins.^{[1][2]} Subsequently, the aggregated AR and AR-V7 are targeted for degradation via the ubiquitin-proteasome pathway.^{[1][2][3][4]} This mechanism is distinct from other AR degraders like PROTACs, as the initial destabilization and aggregation contribute to the inhibition of AR transcriptional activity, independent of immediate proteasomal degradation.^{[1][2]}

Quantitative Data Summary

The following tables summarize the dose- and time-dependent effects of **EN1441** on the degradation of AR and AR-V7 in the 22Rv1 androgen-independent prostate cancer cell line.

Table 1: Dose-Dependent Degradation of AR and AR-V7 by **EN1441**

| EN1441 Concentration (μM) | Incubation Time (hours) | AR Protein Level (relative to DMSO) | AR-V7 Protein Level (relative to DMSO) |
|---------------------------|-------------------------|--------------------------------------|--|
| 0.1 | 24 | Dose-responsive degradation observed | Dose-responsive degradation observed |
| 1 | 24 | Dose-responsive degradation observed | Dose-responsive degradation observed |
| 10 | 24 | Dose-responsive degradation observed | Dose-responsive degradation observed |
| 50 | 24 | Significant degradation | Significant degradation |

Data compiled from qualitative descriptions in search results.[\[4\]](#)

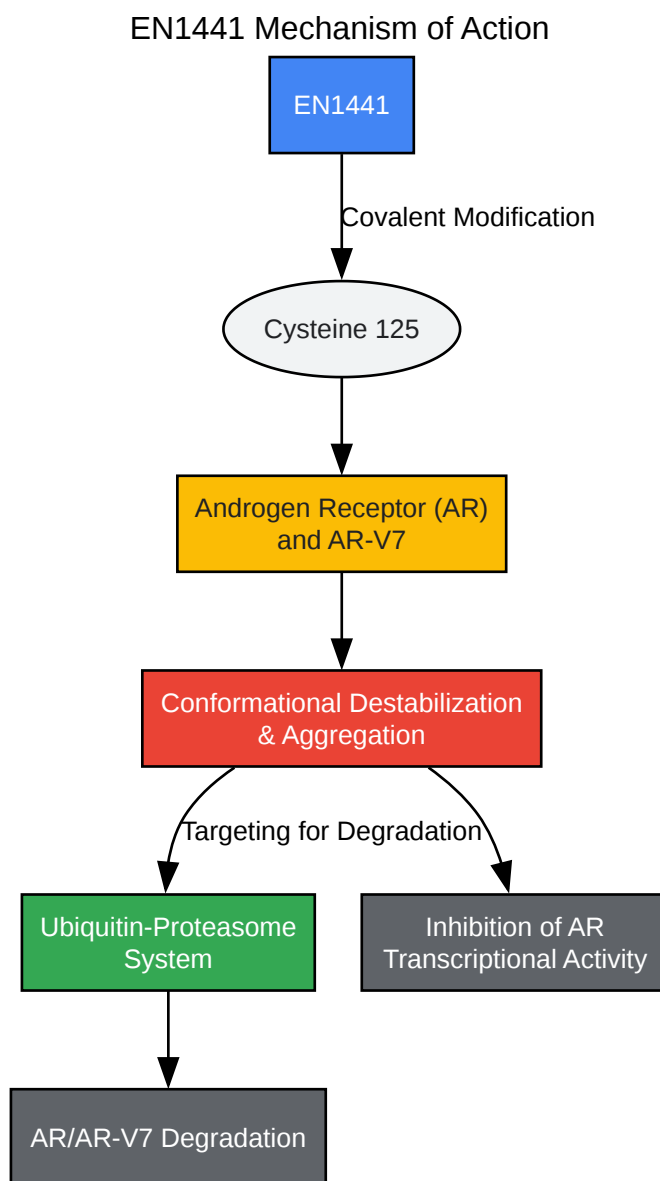
Table 2: Time-Course of AR and AR-V7 Degradation by **EN1441** (50 μM)

| Incubation Time (hours) | AR Protein Level (relative to 0h) | AR-V7 Protein Level (relative to 0h) |
|-------------------------|-----------------------------------|--------------------------------------|
| 1 | Rapid loss observed | Rapid loss observed |
| 3 | Continued degradation | Continued degradation |
| 6 | Continued degradation | Continued degradation |
| 9 | Sustained degradation | Sustained degradation |
| 12 | Sustained degradation | Sustained degradation |
| 24 | Near-complete degradation | Near-complete degradation |

Data compiled from qualitative descriptions in search results.[\[4\]](#)

Signaling Pathway and Experimental Workflow

Signaling Pathway of EN1441-Mediated AR Degradation

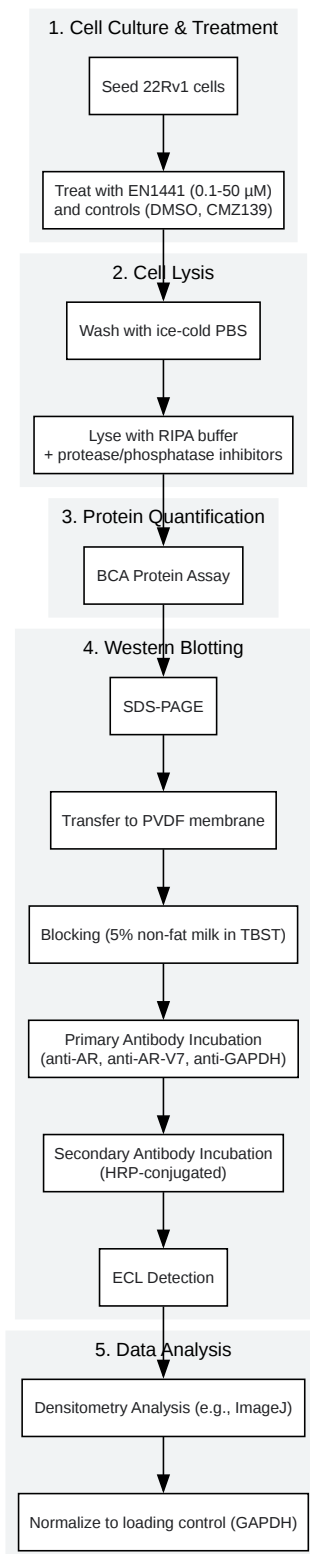


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Caption: **EN1441** covalently modifies C125 on AR/AR-V7, leading to destabilization, aggregation, and subsequent proteasomal degradation.

Experimental Workflow for Western Blot Analysis

Western Blot Workflow for EN1441-Mediated AR Degradation

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Caption: A stepwise workflow for assessing **EN1441**-induced AR degradation via Western blot.

Detailed Experimental Protocols

Cell Culture and Treatment

- Cell Line: 22Rv1 (human prostate carcinoma) cells, which endogenously express both full-length AR and the AR-V7 splice variant.
- Culture Conditions: Maintain 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Treatment:
 - For dose-response experiments, treat cells with increasing concentrations of **EN1441** (e.g., 0.1, 1, 10, 50 µM) for 24 hours.[\[4\]](#)
 - For time-course experiments, treat cells with 50 µM **EN1441** for various durations (e.g., 1, 3, 6, 9, 12, 24 hours).[\[4\]](#)
 - Controls:
 - Vehicle Control: Treat cells with DMSO (the solvent for **EN1441**) at the same final concentration as the highest **EN1441** dose.
 - Negative Control Compound: Treat cells with CMZ139 (a non-reactive analog of **EN1441**) at the same concentrations as **EN1441** to demonstrate the necessity of the covalent interaction.[\[2\]](#)
 - Proteasome Inhibition Control: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like bortezomib (BTZ) (1 µM) for 1 hour before adding **EN1441**.[\[2\]](#)

Protein Extraction

- Cell Lysis:

- After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[\[5\]](#)[\[6\]](#)
- Add 100-200 μ L of ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[\[1\]](#)[\[5\]](#)[\[6\]](#)
 - RIPA Buffer Recipe (100 mL):
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1% Triton X-100
 - 0.5% Sodium deoxycholate
 - 0.1% SDS
 - 1 mM EDTA
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[\[5\]](#)[\[6\]](#)
- Incubate on ice for 30 minutes, vortexing occasionally.[\[5\]](#)
- Centrifuge the lysate at 14,000 rpm for 15-20 minutes at 4°C to pellet cellular debris.[\[5\]](#)[\[6\]](#)
- Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.[\[1\]](#)[\[5\]](#) This is crucial for ensuring equal protein loading in the subsequent Western blot.

Western Blotting

- Sample Preparation:
 - Normalize the protein concentration of all samples with lysis buffer.

- Mix the protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[\[6\]](#)[\[7\]](#)
- SDS-PAGE:
 - Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris or a 10% polyacrylamide gel.[\[5\]](#)[\[6\]](#)[\[7\]](#) Include a pre-stained protein ladder to monitor protein separation.
 - Run the gel at 100-120V until the dye front reaches the bottom.[\[5\]](#)
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane.[\[5\]](#)
 - Perform the transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system according to the manufacturer's protocol.[\[5\]](#)
- Immunoblotting:
 - Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[\[1\]](#)
 - Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[\[1\]](#)[\[5\]](#)
 - Anti-AR (to detect full-length AR)
 - Anti-AR-V7 (specific for the splice variant) (e.g., clone RM7)[\[1\]](#)
 - Anti-GAPDH or Anti-β-actin (as a loading control)[\[1\]](#)[\[5\]](#)
 - Note: Optimize antibody dilutions according to the manufacturer's datasheet. A starting dilution of 1:1000 is common.[\[1\]](#)

- Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[1][5]
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host species) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[5][8][9]
- Washing: Repeat the washing step (three times with TBST for 10 minutes each).[5]
- Detection:
 - Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[1][5]
 - Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[1][5]

Data Analysis

- Densitometry: Quantify the band intensities for AR, AR-V7, and the loading control (GAPDH or β -actin) using densitometry software such as ImageJ.[1][5]
- Normalization: Normalize the intensity of the AR and AR-V7 bands to the intensity of the corresponding loading control band for each sample to account for any variations in protein loading.[1][5]
- Data Presentation: Express the normalized AR and AR-V7 levels as a percentage or fold change relative to the vehicle-treated control.

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